molecular formula C19H18N6O3S B11514511 ethyl 3-({(1Z)-1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)-1H-pyrazole-4-carboxylate

ethyl 3-({(1Z)-1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)-1H-pyrazole-4-carboxylate

Cat. No.: B11514511
M. Wt: 410.5 g/mol
InChI Key: SLPOZPWPVBACCV-UFFVCSGVSA-N
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Description

ETHYL 3-({1-[(4Z)-1-(1,3-BENZOTHIAZOL-2-YL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]ETHYL}AMINO)-1H-PYRAZOLE-4-CARBOXYLATE is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-({1-[(4Z)-1-(1,3-BENZOTHIAZOL-2-YL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]ETHYL}AMINO)-1H-PYRAZOLE-4-CARBOXYLATE typically involves multi-step organic reactions. Common starting materials include benzothiazole derivatives and pyrazole intermediates. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-({1-[(4Z)-1-(1,3-BENZOTHIAZOL-2-YL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]ETHYL}AMINO)-1H-PYRAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL 3-({1-[(4Z)-1-(1,3-BENZOTHIAZOL-2-YL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]ETHYL}AMINO)-1H-PYRAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **ETHYL 3-({1-[(4Z)-1-(1,3-BENZOTHIAZOL-2-YL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]ETHYL}AMINO)-1H-PYRAZOLE-4-CARBOXYLATE
  • **ETHYL 3-({1-[(4Z)-1-(1,3-BENZOTHIAZOL-2-YL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]ETHYL}AMINO)-1H-PYRAZOLE-4-CARBOXYLATE

Uniqueness

The uniqueness of ETHYL 3-({1-[(4Z)-1-(1,3-BENZOTHIAZOL-2-YL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]ETHYL}AMINO)-1H-PYRAZOLE-4-CARBOXYLATE lies in its specific structural features, which confer distinct chemical and biological properties. These features can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H18N6O3S

Molecular Weight

410.5 g/mol

IUPAC Name

ethyl 5-[(E)-1-[2-(1,3-benzothiazol-2-yl)-5-methyl-3-oxo-1H-pyrazol-4-yl]ethylideneamino]-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C19H18N6O3S/c1-4-28-18(27)12-9-20-23-16(12)21-10(2)15-11(3)24-25(17(15)26)19-22-13-7-5-6-8-14(13)29-19/h5-9,24H,4H2,1-3H3,(H,20,23)/b21-10+

InChI Key

SLPOZPWPVBACCV-UFFVCSGVSA-N

Isomeric SMILES

CCOC(=O)C1=C(NN=C1)/N=C(\C)/C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C

Canonical SMILES

CCOC(=O)C1=C(NN=C1)N=C(C)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C

Origin of Product

United States

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